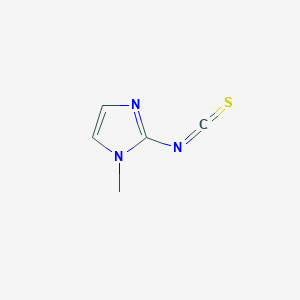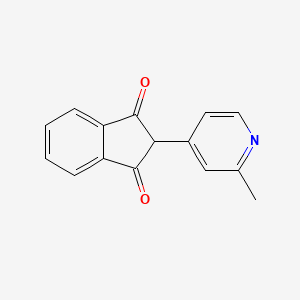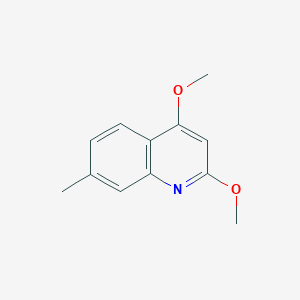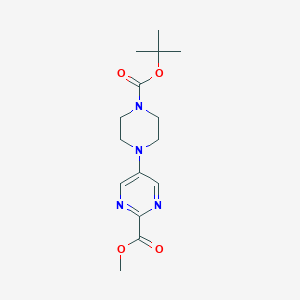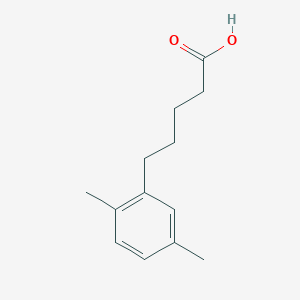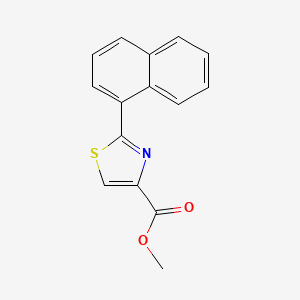
Methyl 2-(1-Naphthyl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-Naphthyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(1-Naphthyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 1-naphthaldehyde under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
化学反応の分析
Types of Reactions
Methyl 2-(1-Naphthyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 2-(1-Naphthyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-(1-Naphthyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
類似化合物との比較
Methyl 2-(1-Naphthyl)thiazole-4-carboxylate can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
These compounds share the thiazole ring but differ in their additional functional groups and overall structure, leading to unique biological activities and applications.
特性
分子式 |
C15H11NO2S |
|---|---|
分子量 |
269.3 g/mol |
IUPAC名 |
methyl 2-naphthalen-1-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H11NO2S/c1-18-15(17)13-9-19-14(16-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |
InChIキー |
IDHNJWDAFZGPBL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)
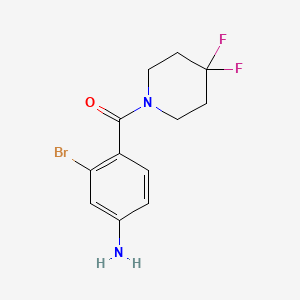
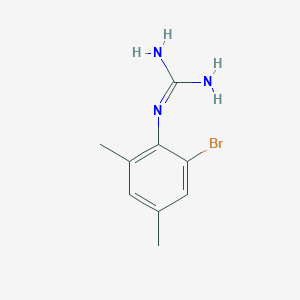
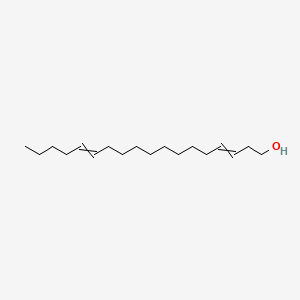
![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)
